molecular formula C15H12N2O2S B1680355 Ryuvidine CAS No. 265312-55-8

Ryuvidine

Katalognummer: B1680355
CAS-Nummer: 265312-55-8
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: HFPLHASLIOXVGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ryuvidin ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf bestimmte Enzyme bekannt ist, die an zellulären Prozessen beteiligt sind. Es wurde als potenter Inhibitor der Lysin-Methyltransferase SET-Domäne-haltiges Protein 8 (SETD8) und der Cyclin-abhängigen Kinase 4 (CDK4) identifiziert. Diese Eigenschaften machen Ryuvidin zu einer wertvollen Verbindung in der wissenschaftlichen Forschung, insbesondere in den Bereichen der Krebsbiologie und Epigenetik .

Vorbereitungsmethoden

Die Synthese von Ryuvidin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

    Bildung der Kernstruktur: Die Kernstruktur von Ryuvidin wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die aromatische Amine und Thioharnstoffderivate umfassen.

    Modifikationen der funktionellen Gruppe: Die Kernstruktur wird dann modifiziert, indem verschiedene funktionelle Gruppen eingeführt werden, um ihre inhibitorischen Eigenschaften zu verbessern.

Analyse Chemischer Reaktionen

Ryuvidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Ryuvidin kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen mit Ryuvidin verwenden typischerweise Reduktionsmittel wie Natriumborhydrid, was zur Bildung reduzierter Derivate führt.

    Substitution: Ryuvidin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Inhibition of KDM5A and Cancer Therapeutics

Ryuvidine has been identified as an inhibitor of the KDM5A protein, which is involved in demethylating histone H3 at lysine 4 (H3K4me3). This action plays a significant role in the regulation of gene expression related to cancer progression.

  • Mechanism of Action : this compound inhibits KDM5A, KDM5B, and KDM5C with varying potency. In particular, it has shown effectiveness in preventing the generation of gefitinib-tolerant human small-cell lung cancer PC9 cells and inhibiting the growth of drug-tolerant cells without affecting parental PC9 cells .
  • Case Study : In a study utilizing AlphaScreen technology for screening KDM5A inhibitors, this compound was one of the compounds that significantly repressed H3K4me3 demethylation, indicating its potential as a lead compound for targeted cancer therapies .

Induction of DNA Damage Response

This compound is noted for its cytotoxic effects, which are related to inducing DNA damage. This property makes it a candidate for further exploration in cancer treatment strategies.

  • Research Findings : A high-throughput screening study revealed that this compound causes a blockade in DNA synthesis and triggers an ATM-dependent checkpoint response, suggesting its role as a DNA damage inducer .
  • Implications : The ability to induce DNA damage can be beneficial in selectively targeting cancer cells that rely on rapid proliferation and may enhance the efficacy of existing chemotherapeutic agents.

Inhibition of Protein Methyltransferases

This compound has been recognized as an inhibitor of SETD8, a protein lysine methyltransferase that regulates histone methylation.

  • Biological Activity : It exhibits an IC50 value of 0.5 μM against SETD8, effectively suppressing H4K20 monomethylation in vitro. This inhibition can influence various cellular processes including cell cycle regulation and gene expression .

Potential Applications in Autoimmune Diseases

Recent studies have suggested that this compound may have therapeutic potential beyond oncology, particularly in autoimmune conditions such as rheumatoid arthritis.

  • Study Insights : Research indicated that this compound administration stabilized UHRF1 expression in rheumatoid arthritis synovial fibroblasts, contributing to the amelioration of arthritis pathogenesis . This suggests that this compound could be explored as a treatment option for autoimmune diseases by modulating epigenetic regulators.

Data Summary Table

Application AreaMechanism/TargetKey FindingsReferences
Cancer TherapeuticsKDM5A InhibitionPrevents gefitinib-tolerant cell growth
DNA Damage ResponseInduces DNA DamageBlocks DNA synthesis; ATM-dependent checkpoint response
Protein Methyltransferase InhibitionSETD8 InhibitionSuppresses H4K20 monomethylation
Autoimmune Disease TreatmentUHRF1 ModulationAmeliorates rheumatoid arthritis symptoms

Wirkmechanismus

Ryuvidine exerts its effects by inhibiting the activity of specific enzymes. It binds to the active sites of lysine methyltransferase SET domain-containing protein 8 and cyclin-dependent kinase 4, preventing their normal function. This inhibition leads to a decrease in the monomethylation of histone H4 at lysine 20 and disruption of the cell cycle, ultimately causing cell death in cancer cells .

Biologische Aktivität

Ryuvidine is a small molecule compound recognized for its significant biological activities, particularly as an inhibitor of various protein methyltransferases and kinases. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Profile

  • Chemical Name: 2-Methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione
  • Molecular Formula: C₁₂H₁₅N₂O₂S
  • Purity: ≥98%

This compound exhibits multiple mechanisms of action:

  • Inhibition of SETD8 : this compound is a potent inhibitor of the SETD8 protein lysine methyltransferase, with an IC50 value of 0.5 μM. This inhibition leads to the suppression of H4K20 monomethylation in vitro, which is crucial for regulating gene expression and cellular processes .
  • Inhibition of CDK4 : It also inhibits cyclin-dependent kinase 4 (CDK4), with an IC50 value of 6.0 μM. This inhibition results in S phase accumulation in HEK293T cells, indicating its role in cell cycle regulation .
  • KDM5 Family Inhibition : this compound has been identified as an inhibitor of KDM5A, KDM5B, and KDM5C demethylases, with KDM5B being the most sensitive to its effects. This inhibition is linked to the prevention of drug tolerance in cancer cells, particularly gefitinib-tolerant human small-cell lung cancer PC9 cells .

Cytotoxic Effects

This compound demonstrates cytotoxic properties against various human cancer cell lines. It has been shown to induce DNA damage responses, leading to reduced cell viability and growth inhibition in drug-resistant cancer cells . The compound's cytotoxicity is attributed to its dual role as a CDK4 inhibitor and a SETD8 inhibitor, which disrupts normal cell cycle progression and promotes apoptosis in malignant cells .

Table 1: Biological Activity of this compound

ActivityTargetIC50 (μM)Effect
SETD8 InhibitionSETD80.5Suppression of H4K20 monomethylation
CDK4 InhibitionCDK46.0S phase accumulation in HEK293T cells
Demethylation InhibitionKDM5A/B/CVariablePrevents growth of drug-tolerant cells
CytotoxicityVarious cancer cells-Induces apoptosis and DNA damage response

Case Studies

  • Impact on Drug-Tolerant Cells : A study demonstrated that this compound effectively inhibited the growth of gefitinib-tolerant PC9 cells without affecting parental PC9 cells. This suggests a potential application in overcoming drug resistance in lung cancer therapies .
  • Mechanistic Insights : Research indicated that this compound's cytotoxic effects are linked to its ability to cause DNA damage through the inhibition of key kinases involved in the cell cycle. Specifically, it was shown to block DNA synthesis by reducing phosphorylated MCM2 levels, which are critical for DNA replication .
  • High-Throughput Screening : In a high-throughput screening assay for small molecule inhibitors, this compound was identified as a candidate that modulates MCM2 phosphorylation, further confirming its role as a DNA synthesis blocker .

Eigenschaften

IUPAC Name

2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPLHASLIOXVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ryuvidine
Reactant of Route 2
Reactant of Route 2
Ryuvidine
Reactant of Route 3
Ryuvidine
Reactant of Route 4
Reactant of Route 4
Ryuvidine
Reactant of Route 5
Ryuvidine
Reactant of Route 6
Ryuvidine
Customer
Q & A

Q1: What are the known biological targets of Ryuvidine and how does its interaction with these targets affect cellular processes?

A1: this compound has been identified as an inhibitor of multiple proteins involved in cell cycle regulation and epigenetic modifications.

  • CDK4: this compound acts as a cyclin-dependent kinase 4 (CDK4) inhibitor. [] CDK4 is a key regulator of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and ultimately impacts cell proliferation. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.
  • SETD8: this compound has been shown to potently inhibit SET domain containing 8 (SETD8/SET8/Pr-SET7/KMT5A), a protein lysine methyltransferase. [] SETD8 is responsible for the monomethylation of lysine 20 of histone H4 (H4K20me1), a crucial epigenetic mark implicated in DNA replication, DNA damage response, and cell cycle progression. [] By inhibiting SETD8, this compound disrupts these fundamental processes, leading to cell cycle arrest and potentially impacting cell survival.
  • KDM5A: Research has also identified this compound as an inhibitor of lysine demethylase 5A (KDM5A). [] While the specific implications of this interaction are not fully elucidated in the provided research, KDM5A plays a role in gene expression regulation by removing methyl groups from histones. Therefore, this compound's inhibition of KDM5A might influence gene expression patterns and downstream cellular functions.
  • UHRF1: Interestingly, this compound has been shown to stabilize ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a protein involved in maintaining DNA methylation patterns. [, ] This stabilizing effect on UHRF1 leads to the suppression of pro-inflammatory gene expression, which has implications for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does this compound's activity vary depending on the HPV status of head and neck squamous cell carcinoma (HNSCC) cells?

A2: Research indicates that this compound exhibits preferential potency against human papillomavirus (HPV)-negative HNSCC cell lines. [] This suggests that this compound's mechanism of action, potentially through its effects on cell cycle regulation or epigenetic modifications, might be more effective in HPV-negative HNSCC. Further research is needed to fully understand the factors driving this differential sensitivity.

Q3: Can this compound's effects on eryptosis be elaborated upon?

A3: Eryptosis, the programmed cell death of erythrocytes (red blood cells), shares similarities with apoptosis in nucleated cells. This compound has been found to suppress eryptosis triggered by both cell shrinkage and oxidative stress. [] The study demonstrated that this compound mitigates the characteristic features of eryptosis, such as cell shrinkage, phosphatidylserine exposure, and calcium influx. [] This suggests a potential role for this compound in modulating erythrocyte survival under stress conditions.

Q4: What is known about the potential of this compound as a therapeutic agent for rheumatoid arthritis?

A4: Studies suggest that this compound could hold therapeutic potential for rheumatoid arthritis. [, ] this compound's ability to stabilize UHRF1 in synovial fibroblasts, the cells involved in joint inflammation, leads to the suppression of pro-inflammatory cytokine production. [, ] In animal models of rheumatoid arthritis, administration of this compound was found to ameliorate disease pathogenesis, suggesting its potential as a disease-modifying agent. [, ] Further research is warranted to explore its efficacy and safety in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.